Cas no 866345-59-7 (1-3-(4-chlorophenyl)-1,2,3triazolo1,5-aquinazolin-5-yl-3-methylpiperidine)

1-3-(4-chlorophenyl)-1,2,3triazolo1,5-aquinazolin-5-yl-3-methylpiperidine 化学的及び物理的性質
名前と識別子
-
- [1,2,3]Triazolo[1,5-a]quinazoline, 3-(4-chlorophenyl)-5-(3-methyl-1-piperidinyl)-
- 866345-59-7
- C680-0173
- CHEMBL1355505
- 1-[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-3-methylpiperidine
- NCGC00111559-01
- 3-(4-chlorophenyl)-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline
- AKOS001835123
- HMS1833G07
- F1602-0543
- 3-(4-chlorophenyl)-5-(3-methylpiperidin-1-yl)triazolo[1,5-a]quinazoline
- AKOS022036374
- 1-3-(4-chlorophenyl)-1,2,3triazolo1,5-aquinazolin-5-yl-3-methylpiperidine
-
- インチ: 1S/C21H20ClN5/c1-14-5-4-12-26(13-14)20-17-6-2-3-7-18(17)27-21(23-20)19(24-25-27)15-8-10-16(22)11-9-15/h2-3,6-11,14H,4-5,12-13H2,1H3
- InChIKey: DLCNVGUSMPKBGX-UHFFFAOYSA-N
- ほほえんだ: N12N=NC(C3=CC=C(Cl)C=C3)=C1N=C(N1CCCC(C)C1)C1=C2C=CC=C1
計算された属性
- せいみつぶんしりょう: 377.1407234g/mol
- どういたいしつりょう: 377.1407234g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 27
- 回転可能化学結合数: 2
- 複雑さ: 511
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.3Ų
- 疎水性パラメータ計算基準値(XlogP): 5.1
じっけんとくせい
- 密度みつど: 1.38±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 2.88±0.40(Predicted)
1-3-(4-chlorophenyl)-1,2,3triazolo1,5-aquinazolin-5-yl-3-methylpiperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1602-0543-20μmol |
1-[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-3-methylpiperidine |
866345-59-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1602-0543-3mg |
1-[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-3-methylpiperidine |
866345-59-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1602-0543-15mg |
1-[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-3-methylpiperidine |
866345-59-7 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1602-0543-4mg |
1-[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-3-methylpiperidine |
866345-59-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1602-0543-1mg |
1-[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-3-methylpiperidine |
866345-59-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1602-0543-25mg |
1-[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-3-methylpiperidine |
866345-59-7 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1602-0543-2mg |
1-[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-3-methylpiperidine |
866345-59-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1602-0543-10mg |
1-[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-3-methylpiperidine |
866345-59-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1602-0543-30mg |
1-[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-3-methylpiperidine |
866345-59-7 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1602-0543-5mg |
1-[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-3-methylpiperidine |
866345-59-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
1-3-(4-chlorophenyl)-1,2,3triazolo1,5-aquinazolin-5-yl-3-methylpiperidine 関連文献
-
1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
2. Back matter
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
10. Channel structure for guest inclusion based on hexameric assembly of thiacalix[4]arene analogue†Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
1-3-(4-chlorophenyl)-1,2,3triazolo1,5-aquinazolin-5-yl-3-methylpiperidineに関する追加情報
Introduction to Compound with CAS No. 866345-59-7 and Product Name: 1-3-(4-chlorophenyl)-1,2,3triazolo1,5-aquinazolin-5-yl-3-methylpiperidine
The compound with the CAS number 866345-59-7 and the product name 1-3-(4-chlorophenyl)-1,2,3triazolo1,5-aquinazolin-5-yl-3-methylpiperidine represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural features and potential therapeutic applications. The compound belongs to a class of heterocyclic derivatives that exhibit promising biological activities, making it a subject of intense research interest.
In recent years, the development of novel heterocyclic compounds has been a cornerstone in the quest for effective pharmaceutical agents. The structural framework of 1-3-(4-chlorophenyl)-1,2,3triazolo1,5-aquinazolin-5-yl-3-methylpiperidine incorporates multiple pharmacophoric elements that contribute to its multifaceted biological properties. The presence of a triazolotriazine core fused with an aquinazoline ring system provides a rich scaffold for interactions with biological targets. Additionally, the 4-chlorophenyl substituent and the 3-methylpiperidine moiety further enhance its pharmacological profile.
One of the most compelling aspects of this compound is its potential in modulating key biological pathways associated with various diseases. The triazolotriazine moiety is known for its ability to interact with enzymes and receptors involved in inflammation and cell proliferation. This has led to investigations into its potential applications in treating conditions such as cancer and autoimmune disorders. Furthermore, the aquinazoline ring system is recognized for its antimicrobial and anti-inflammatory properties, adding another layer of therapeutic relevance.
Recent studies have highlighted the compound's efficacy in preclinical models. Researchers have observed notable anti-proliferative effects in certain cancer cell lines when treated with 1-3-(4-chlorophenyl)-1,2,3triazolo1,5-aquinazolin-5-yl-3-methylpiperidine. These findings suggest that the molecule may interfere with critical signaling pathways that drive tumor growth and survival. The 4-chlorophenyl group has been identified as a key pharmacophore in this context, contributing to enhanced binding affinity and prolonged activity.
The synthesis of this compound presents an intriguing challenge due to its complex structural architecture. Advanced synthetic methodologies have been employed to construct the triazolotriazine-aquinazoline core while maintaining high regioselectivity and yield. The introduction of the 3-methylpiperidine group required precise control over reaction conditions to ensure optimal functionalization. These synthetic strategies underscore the compound's complexity and highlight the expertise required for its production.
From a medicinal chemistry perspective, 1-3-(4-chlorophenyl)-1,2,3triazolo1,5-aquinazolin-5-yl-3-methylpiperidine exemplifies how structural diversification can lead to novel therapeutic agents. The combination of different heterocyclic systems offers a versatile platform for drug discovery. Researchers are exploring various derivatives of this compound to optimize its pharmacokinetic properties and minimize potential side effects. This approach aligns with contemporary trends in pharmaceutical development, where personalized medicine and targeted therapies are increasingly prioritized.
The compound's potential extends beyond oncology; it has shown promise in addressing inflammatory diseases as well. Studies indicate that it can modulate inflammatory cytokine production by interacting with specific intracellular pathways. This makes it a candidate for developing treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease. The dual functionality of 1-3-(4-chlorophenyl)-1,2,3triazolo1,5-aquinazolin-5-yl-3-methylpiperidine allows it to engage multiple targets simultaneously, which is often crucial for achieving therapeutic efficacy.
In conclusion, 1-3-(4-chlorophenyl)-1,2,3triazolo1,5-aquinazolin-5-yl-3-methylpiperidine represents a significant contribution to modern pharmaceutical research. Its unique structure and multifaceted biological activities position it as a promising candidate for further development into novel therapeutic agents. As research continues to uncover new insights into its mechanisms of action and potential applications, this compound is poised to play an important role in addressing some of the most challenging diseases faced by humanity today.
866345-59-7 (1-3-(4-chlorophenyl)-1,2,3triazolo1,5-aquinazolin-5-yl-3-methylpiperidine) 関連製品
- 2138166-45-5(2-[1-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methylcyclopentyl]acetic acid)
- 1261477-91-1(2,2',4',5'-Tetrachlorobiphenyl-3-acetic acid)
- 1568124-18-4((1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol)
- 1260220-48-1(tert-butyl (2S)-2-(4-aminophenyl)piperidine-1-carboxylate)
- 1448130-08-2(2-bromo-N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzene-1-sulfonamide)
- 1708126-13-9(1'-(tert-Butoxy)carbonyl-3H-spiro1-benzofuran-2,4'-piperidine-5-carboxylic Acid)
- 45204-08-8(ethyl (2S)-2-amino-5-(N'-nitrocarbamimidamido)pentanoate)
- 181517-99-7((4-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetic Acid)
- 1017604-09-9(Methyl 5-morpholinopyrazine-2-carboxylate)
- 1955520-30-5(3-(Methanesulfonylmethyl)oxetane-3-carboxylic acid)